Quinolactacin A1

Übersicht

Beschreibung

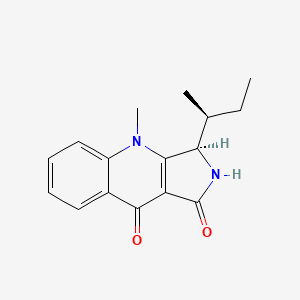

(+)-Quinolactacin A1 is a fungal metabolite originally isolated from P. citrinum. It inhibits acetylcholinesterase (AChE) in vitro (IC50 = 280 μM).

(+)-Quinolactacin A1 is a fungal metabolite that inhibits acetylcholinesterase (AChE).

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Quinolactacin A1: wurde auf seine potenziellen antiproliferativen Eigenschaften untersucht. Forschungen deuten darauf hin, dass es das Wachstum bestimmter Krebszelllinien hemmen kann, was es zu einem Kandidaten für weitere Untersuchungen in Krebsbehandlungsstrategien macht .

Behandlung der Alzheimer-Krankheit

Als Acetylcholinesterase-Inhibitor ist this compound von Interesse in der Alzheimer-Forschung. Durch die Hemmung dieses Enzyms könnte es möglicherweise die kognitiven Funktionen bei Patienten mit Alzheimer-Krankheit verbessern .

Immunmodulation

This compound kann Anwendungen in der Immunsuppression haben. Seine Struktur, die ein Chinolonskelett umfasst, das mit einem γ-Lactam konjugiert ist, deutet darauf hin, dass es Immunreaktionen modulieren könnte, insbesondere bei Zuständen, bei denen die Unterdrückung des Immunsystems von Vorteil ist .

Entzündungshemmende Forschung

Das Potenzial der Verbindung, als entzündungshemmendes Mittel zu wirken, wird untersucht. Dies könnte Auswirkungen auf die Behandlung chronisch-entzündlicher Erkrankungen haben .

Antimikrobielle Studien

Die Struktur von this compound ähnelt anderen Chinonderivaten, die für ihre antibakteriellen Aktivitäten bekannt sind. Dies deutet darauf hin, dass this compound zu einer neuen Klasse antimikrobieller Wirkstoffe entwickelt werden könnte .

Enzymhemmung

This compound wurde als potenter Inhibitor der Acetylcholinesterase identifiziert, einem Enzymziel für die Behandlung der Alzheimer-Krankheit. Diese pharmakologische Aktivität ist entscheidend für die Entwicklung therapeutischer Mittel .

Biosyntheseforschung

Die biosynthetischen Pfade, an denen this compound beteiligt ist, sind von großem Interesse. Das Verständnis dieser Pfade kann zur Entwicklung neuer synthetischer Methoden für diese Verbindung führen, was für die industrielle Produktion von Vorteil sein könnte .

Pharmakologische Anwendungen

Die vielfältigen biologischen Aktivitäten von this compound machen es zu einer interessanten Verbindung in der Pharmakologie. Seine potenziellen Rollen bei der Behandlung verschiedener Krankheiten, von Krebs bis hin zu neurodegenerativen Erkrankungen, werden aktiv untersucht .

Wirkmechanismus

Target of Action

Quinolactacin A1 primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. This property makes it a potential candidate for the treatment of Alzheimer’s disease .

Mode of Action

As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing signal transmission across synapses.

Biochemical Pathways

The biosynthesis of this compound involves a unique β-keto acid (N-methyl-2-aminobenzoylacetate) precursor derived from the primary metabolite L-kynurenine via methylation, oxidative decarboxylation, and amide hydrolysis reactions . Two single-module non-ribosomal peptide synthetases (NRPs) incorporate the β-keto acid and L-isoleucine, followed by Dieckmann condensation, to form the quinolone-γ-lactam structure of this compound .

Result of Action

This compound exhibits inhibitory activity against tumor necrosis factor (TNF) production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS) . TNF is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. Therefore, this compound’s inhibition of TNF production suggests potential anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

Quinolactacin A1 plays a significant role in biochemical reactions. It is known to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction with AChE suggests that this compound may have potential therapeutic applications in conditions like Alzheimer’s disease .

Cellular Effects

This compound has been found to exhibit inhibitory activity against tumor necrosis factor (TNF) production by murine macrophages and macrophage-like J774.1 cells stimulated with lipopolysaccharide (LPS) . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase (AChE), leading to the inhibition of this enzyme This interaction can result in changes in gene expression and can influence the function of nerve cells

Temporal Effects in Laboratory Settings

This compound rapidly equilibrates with its diastereomer quinolactacin A2 in protic solvents This suggests that the effects of this compound can change over time in laboratory settings

Metabolic Pathways

The biosynthesis of this compound involves several steps, including the use of 13C single-labeled precursors (sodium [1-13C]acetate, DL-[1-13C]- isoleucine, L-[methyl-13C]methionine, and sodium [1-13C]- anthranilate) and D-[U-13C]glucose

Eigenschaften

IUPAC Name |

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQAMWKNPOTDV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

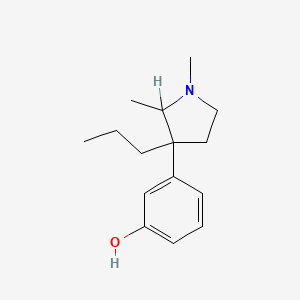

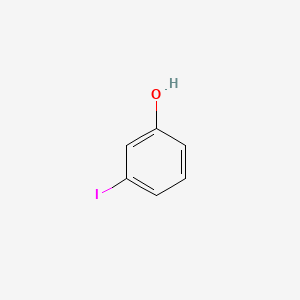

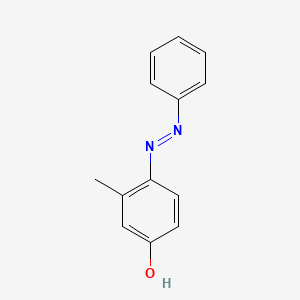

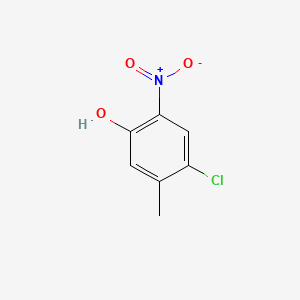

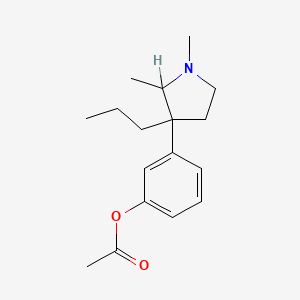

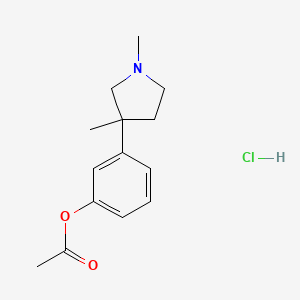

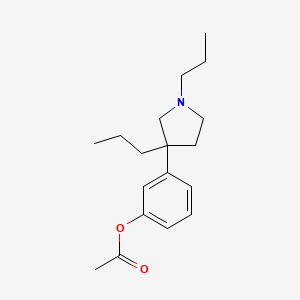

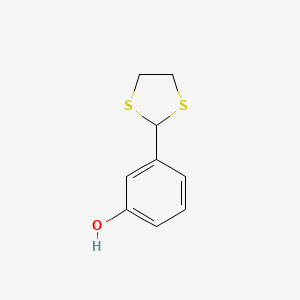

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of (+)-Quinolactacin A1?

A1: (+)-Quinolactacin A1 is known to act as an acetylcholinesterase (AChE) inhibitor. [, ] Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE leads to increased levels of acetylcholine in the synapses, which is a potential therapeutic strategy for neurological disorders like Alzheimer's disease, characterized by a decline in cholinergic function. [, ]

Q2: What is the chemical structure and formula of (+)-Quinolactacin A1?

A2: While the provided abstracts don't delve into the specific spectroscopic details of (+)-Quinolactacin A1, they do mention that its structure has been elucidated through techniques such as NMR spectroscopy and mass spectrometry. [, ] For a detailed structural analysis, referring to the full research articles cited in the abstracts would be beneficial.

Q3: Has (+)-Quinolactacin A1 demonstrated any other biological activities besides acetylcholinesterase inhibition?

A3: Yes, research indicates that (+)-Quinolactacin A1, alongside its diastereomer (+)-Quinolactacin A2, exhibited notable cytotoxicity against the murine lymphocytic cell line L5178Y. [] This suggests potential applications beyond acetylcholinesterase inhibition, warranting further investigation.

Q4: Where is (+)-Quinolactacin A1 naturally found?

A4: (+)-Quinolactacin A1 has been isolated from various fungi, including Penicillium citrinum [, ] and Scopulariopsis sp. [] Notably, these fungi were found in association with marine organisms such as the sponge Suberites domuncula and the alga Sargassum sp. [, ] This highlights the potential of marine environments as sources of novel bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)